DDD85646

Descripción general

Descripción

DDD85646 es un compuesto de pirazol sulfonamida conocido por su potente actividad inhibitoria contra la enzima N-miristoiltransferasa (NMT). Esta enzima es responsable de la transferencia de ácido mirístico al extremo N-terminal de proteínas celulares específicas, una modificación esencial para el correcto funcionamiento de muchas proteínas. This compound ha mostrado una eficacia significativa en modelos preclínicos para el tratamiento de infecciones por Trypanosoma, que causan enfermedades como la enfermedad del sueño africana .

Aplicaciones Científicas De Investigación

DDD85646 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la N-miristoiltransferasa y sus efectos sobre la función de las proteínas.

Biología: Se emplea en la investigación de enfermedades parasitarias, particularmente las causadas por especies de Trypanosoma.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones parasitarias y posiblemente otras enfermedades en las que la N-miristoiltransferasa juega un papel.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos dirigidos a la N-miristoiltransferasa .

Mecanismo De Acción

DDD85646 ejerce sus efectos inhibiendo la enzima N-miristoiltransferasa. Esta enzima cataliza la transferencia de ácido mirístico al extremo N-terminal de proteínas específicas, una modificación crucial para su correcta localización y función. This compound se une al sitio activo de la N-miristoiltransferasa, impidiendo la transferencia de ácido mirístico y alterando así la función de las proteínas diana. Esta inhibición puede conducir a la muerte del parásito, lo que convierte a this compound en un potente agente antiparasitario .

Compuestos similares:

IMP-1088: Otro potente inhibidor de la N-miristoiltransferasa, desarrollado para dirigirse a las especies de Plasmodium, los agentes causantes de la malaria.

DDD100870: Similar a this compound, este compuesto también inhibe la N-miristoiltransferasa, pero ha mostrado diferentes perfiles de actividad en varios ensayos .

Singularidad de this compound: this compound es único debido a su alta potencia y especificidad para la N-miristoiltransferasa, particularmente en las especies de Trypanosoma. Su eficacia en modelos preclínicos de la enfermedad del sueño africana destaca su potencial como agente terapéutico. Además, su mecanismo de acción bien caracterizado y la disponibilidad de datos estructurales lo convierten en una herramienta valiosa para estudiar la inhibición de la N-miristoiltransferasa .

Análisis Bioquímico

Biochemical Properties

DDD85646 interacts with N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins . This compound acts as an inhibitor of NMT, leading to a decrease in the myristoylation of proteins . This interaction is crucial for the antitrypanosomal activity of this compound .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibition of NMT. In Trypanosoma brucei, this leads to a decrease in the myristoylation of proteins, which in turn affects various cellular processes . For instance, it has been shown to decrease cell viability in vitro and tumor growth in vivo . Furthermore, this compound has been found to cause mitochondrial ferrous iron overload, oxidative stress, elevated protein poly (ADP)-ribosylation, and death by parthanatos .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMT and inhibition of the enzyme’s activity . This leads to a decrease in the myristoylation of proteins, disrupting their normal function and localization . The inhibition of NMT by this compound also leads to the degradation of certain proteins, including Src family kinases .

Temporal Effects in Laboratory Settings

This compound has been shown to have a significant impact on the growth of Trypanosoma brucei over time in laboratory settings . In a study, this compound administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . In a study involving a mouse model of trypanosomiasis, this compound was administered at a dosage of 12.5 mg/kg for four days, which resulted in a significant reduction in the severity of the disease .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein myristoylation . This process, catalyzed by NMT, involves the transfer of myristic acid to the N-terminus of specific proteins . By inhibiting NMT, this compound disrupts this metabolic pathway, affecting the function and localization of myristoylated proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de DDD85646 implica la formación de una estructura de pirazol sulfonamida. Los pasos clave incluyen:

Formación del anillo de pirazol: Esto se logra típicamente mediante la reacción de hidrazina con una 1,3-dicetona.

Formación de sulfonamida: El intermedio de pirazol se hace reaccionar entonces con un cloruro de sulfonilo para formar el grupo sulfonamida.

Reacciones de sustitución: Se lleva a cabo una mayor funcionalización del anillo de pirazol y del grupo sulfonamida para introducir los sustituyentes deseados.

Métodos de producción industrial: La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto implicaría el uso de reactores a gran escala, un control preciso de las condiciones de reacción y técnicas de purificación como la cristalización o la cromatografía .

Tipos de reacciones:

Reacciones de sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de pirazol y en el grupo sulfonamida.

Oxidación y reducción:

Reactivos y condiciones comunes:

Reacciones de sustitución: Reactivos como cloruros de sulfonilo, hidrazinas y diversos electrófilos y nucleófilos.

Oxidación y reducción: Se podrían utilizar agentes oxidantes comunes como el permanganato de potasio o agentes reductores como el borohidruro de sodio, dependiendo de la transformación deseada.

Productos principales: Los productos principales de estas reacciones dependerían de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución podrían producir varios derivados de this compound con diferentes grupos funcionales unidos al anillo de pirazol o al grupo sulfonamida .

Comparación Con Compuestos Similares

IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.

DDD100870: Similar to DDD85646, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .

Uniqueness of this compound: this compound is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .

Actividad Biológica

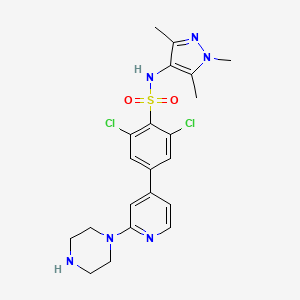

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.

The primary target of this compound is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. This compound has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .

Efficacy Against Pathogens

Research indicates that this compound demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in animal models. Key findings include:

- Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.

- Half-life : About 1.2 hours, indicating a relatively short duration of action.

- Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.

- Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:

- The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.

- Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .

Table 1: Biological Activity Data

| Compound | Target | IC50 (μM) | EC50 (μM) | Selectivity Ratio |

|---|---|---|---|---|

| This compound | TbNMT | 1.9 | 21 | High |

| This compound | LmNMT | 0.002 | - | Very High |

| This compound | TcNMT | 0.003 | - | Very High |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | 19% |

| Half-life | 1.2 hours |

| Volume of Distribution | 0.4 L/kg |

| Blood Clearance | 6 mL/min/kg |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- In Vivo Efficacy : In mouse models infected with T. brucei, treatment with this compound resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .

- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .

Propiedades

IUPAC Name |

2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBSZPZJLPTFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347812 | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215010-55-1 | |

| Record name | DDD-85646 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDD-85646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.